2-(2-Bromoethoxy)-1,3,5-trichlorobenzene

Description

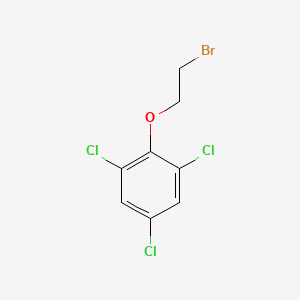

2-(2-Bromoethoxy)-1,3,5-trichlorobenzene (CAS: 13889-96-8) is a halogenated aromatic ether characterized by a benzene ring substituted with three chlorine atoms at the 1, 3, and 5 positions and a bromoethoxy (-OCH₂CH₂Br) group at the 2 position. Its molecular formula is C₈H₅BrCl₃O, with a molecular weight of 329.39 g/mol. This compound belongs to a class of halogenated ethers often utilized as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science . The presence of both chlorine and bromine substituents enhances its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex aromatic frameworks.

Properties

IUPAC Name |

2-(2-bromoethoxy)-1,3,5-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl3O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLHGSIWKATBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543947 | |

| Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26378-23-4 | |

| Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26378-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene typically involves the reaction of 1,3,5-trichlorobenzene with 2-bromoethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol is replaced by the ethoxy group, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound into simpler hydrocarbons.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Aldehydes, ketones, or carboxylic acids.

Reduction Products: Simpler hydrocarbons or alcohols.

Scientific Research Applications

Chemistry: 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: The compound is studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)-1,3,5-trichlorobenzene involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The ethoxy group can participate in various chemical reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

1,3,5-Trichlorobenzene (CAS: 108-70-3)

- Structure : A simpler analogue lacking the bromoethoxy group, with three chlorine atoms symmetrically positioned on the benzene ring.

- Reactivity : Demonstrates lower reactivity in methoxycarbonylation (41% conversion under catalytic conditions) compared to its 1,2,4-isomer (45% conversion), highlighting the influence of substituent positions on reaction kinetics .

- Applications : Primarily used as a solvent or intermediate in pesticide synthesis. Unlike 2-(2-bromoethoxy)-1,3,5-trichlorobenzene, it lacks a functional group for further derivatization, limiting its versatility .

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS: 175203-19-7)

- Structure : Features fluorine atoms at the 3 and 5 positions and a chloroethoxy group instead of bromoethoxy.

- Molecular Weight : 271.49 g/mol (lighter due to fewer chlorine atoms).

- Reactivity : The chloroethoxy group may exhibit slower substitution kinetics compared to bromoethoxy due to weaker leaving-group ability (Br⁻ vs. Cl⁻). Fluorine’s electron-withdrawing effects could further modulate aromatic electrophilic substitution .

Chlorinated Benzenes (e.g., 1,2,4-Trichlorobenzene, CAS: 120-82-1)

- Regulatory Status: Listed under OEKO-TEX® STANDARD 100 due to environmental persistence and toxicity concerns.

Functional Group Comparisons

Ether vs. Non-Ether Analogues

- Reactivity: The bromoethoxy group in this compound enables ether cleavage or nucleophilic substitution, unlike non-ether analogues like 1,3,5-trichlorobenzene. This functional group diversification expands its utility in cross-coupling reactions .

- Solubility : Ether linkages generally improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to fully halogenated benzenes .

Physicochemical and Analytical Considerations

A comparative analysis of key parameters is summarized below:

Biological Activity

2-(2-Bromoethoxy)-1,3,5-trichlorobenzene is an organohalogen compound with the molecular formula C₉H₈BrCl₃O. This compound is characterized by its complex structure, which includes a benzene ring substituted with bromine and chlorine atoms. Its potential biological activities have drawn interest in various fields, including toxicology and pharmacology.

- Molecular Formula : C₉H₈BrCl₃O

- CAS Number : 26378-23-4

- Chemical Structure : The compound features a trichlorobenzene core with a bromoethoxy side chain, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, cytotoxic, and potentially carcinogenic effects. The specific biological effects of this compound are still under investigation.

Antimicrobial Activity

Studies have shown that many organohalogen compounds possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Compound Type | Activity | Reference |

|---|---|---|

| Trichlorobenzenes | Antimicrobial against Bacillus subtilis | |

| Related Organohalogens | Cytotoxic to various cancer cell lines |

Cytotoxicity

The cytotoxic potential of halogenated compounds is a significant area of research. For instance, studies on similar trichlorobenzene derivatives have revealed varying levels of toxicity toward cancerous cells compared to normal cells. This differential toxicity suggests potential applications in cancer therapy.

Case Studies

-

Toxicological Profile Analysis :

- A comprehensive review of trichlorobenzenes highlighted their toxicological profiles, indicating that exposure can lead to immunological and neurological effects. The study emphasizes the need for further research on specific derivatives like this compound to understand their full biological impact .

- Structure-Activity Relationship (SAR) :

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with cellular membranes or specific receptors involved in signaling pathways related to toxicity and antimicrobial action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.